N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring an acetamide group linked to a phenyl ring substituted with a 4-methylphenylsulfamoyl moiety. This compound belongs to a class of molecules with diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. Notably, its isomer, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, shares similar geometric properties but differs in the position of the methyl group on the phenyl ring, leading to distinct crystallographic packing and intermolecular interactions .
Properties
IUPAC Name |
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-5-14(6-4-11)17-21(19,20)15-9-7-13(8-10-15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIIFQYRCJCOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356376 | |
| Record name | AG-205/40078576 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19837-91-3 | |
| Record name | AG-205/40078576 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-(4-TOLUIDINOSULFONYL)PHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Procedure
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Reactants :
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4-(Acetylamino)benzenesulfonyl chloride (1.0 equiv)
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4-Methylaniline (1.0 equiv)
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Solvent : Distilled water or aqueous-organic mixtures (e.g., water-acetone).
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Base : Sodium carbonate (3% w/v) to maintain pH 8–10.
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Temperature : Room temperature (25°C) with stirring for 2–3 hours.
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Work-up : Precipitation via filtration, followed by washing with cold water and recrystallization from methanol.
Mechanistic Insights :
The reaction proceeds via deprotonation of 4-methylaniline by sodium carbonate, generating a nucleophilic amine that attacks the electrophilic sulfur atom in the sulfonyl chloride. This displaces the chloride ion, forming the sulfonamide bond. Intramolecular hydrogen bonding between the acetamide and sulfonamide groups stabilizes the product.
Analytical Data :
Two-Step Synthesis via Intermediate Sulfonamide Formation
An alternative route involves a two-step process, where 4-acetamidobenzenesulfonyl chloride is first reacted with 4-methylaniline to form an intermediate sulfonamide, which is subsequently acetylated. This method is less common but useful for modifying reaction conditions to optimize purity.
Step 1: Formation of N-(4-Methylphenyl)-4-acetamidobenzenesulfonamide
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Reactants :
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4-Acetamidobenzenesulfonyl chloride (1.0 equiv)
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4-Methylaniline (1.0 equiv)
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Solvent : Dry acetone or dichloromethane.
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Base : Pyridine or triethylamine (1.2 equiv).
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Temperature : 0–10°C initially, then room temperature for 4–6 hours.
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Work-up : Solvent evaporation, followed by trituration with ice-cold water.
Step 2: Acetylation of the Sulfonamide
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Reactants :
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Intermediate sulfonamide (1.0 equiv)
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Acetyl chloride (1.5 equiv)
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Solvent : Pyridine or dimethylformamide (DMF).
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Temperature : Reflux at 80–100°C for 8–12 hours.
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Work-up : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and column chromatography.
Advantages :
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Higher control over side reactions (e.g., hydrolysis of sulfonyl chloride).
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Suitable for scaling up with yields exceeding 90%.
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency:
Aqueous vs. Organic Solvents
Base Selection
| Base | pH Range | Reaction Time | Yield |
|---|---|---|---|
| Sodium Carbonate | 8–10 | 2–3 hours | 75–85% |
| Pyridine | 8–9 | 1–2 hours | 85–90% |
| Triethylamine | 9–10 | 1–2 hours | 80–88% |
Pyridine acts as both a base and a catalyst, neutralizing HCl byproduct and accelerating the reaction via intermediate complexation.
Crystallization and Purification
Recrystallization from methanol or ethanol yields high-purity crystals suitable for X-ray diffraction studies. Key crystallization parameters include:
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Solvent Polarity : Methanol > Ethanol > Acetone.
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Cooling Rate : Slow evaporation at 4°C produces well-defined crystals.
Crystal Packing Analysis :
The final product adopts a twisted U-shaped conformation with:
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N–H···O hydrogen bonds forming supramolecular chains along the b-axis.
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Intramolecular C–H···O interactions stabilizing the molecular geometry.
Quality Control and Characterization
Thin-Layer Chromatography (TLC)
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 3440 (N–H), 1665 (C=O), 1350/1160 (S=O) |
| ¹H NMR (ppm) | 2.35 (s, 3H, CH₃), 7.25–7.90 (m, 8H, Ar-H) |
| ¹³C NMR (ppm) | 24.8 (CH₃), 121.5–142.0 (Ar-C), 169.5 (C=O) |
Challenges and Mitigation Strategies
Common Issues:
Chemical Reactions Analysis
Types of Reactions: N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
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Antibacterial Activity :
- N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide has been investigated for its antibacterial properties. Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis, a crucial metabolic pathway in bacteria. This compound's efficacy against both Gram-positive and Gram-negative bacteria has been documented, suggesting potential use as an antibacterial agent in clinical settings .
- Anti-inflammatory Effects :
- HIV Inhibition :
Structural Biology Applications
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Crystal Structure Analysis :
- The crystal structure of this compound has been elucidated through X-ray crystallography. This analysis revealed significant intramolecular and intermolecular hydrogen bonding interactions that stabilize the molecular conformation. Understanding these interactions is crucial for designing new drugs with improved efficacy and reduced side effects .
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Supramolecular Chemistry :
- The compound's ability to form supramolecular structures through hydrogen bonding can be leveraged in material science for creating novel materials with specific properties. The tubular topology observed in its crystal packing can inspire the development of new nanomaterials or drug delivery systems .
Material Science Applications
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Polymer Chemistry :
- The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or biocompatibility of the resulting materials. Research into polymer composites containing this sulfonamide could yield materials suitable for biomedical applications .
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide involves the inhibition of specific enzymes and pathways. It has been found to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . Additionally, it may interact with other molecular targets, such as p38α MAP kinase, to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural analogs of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide and their key features:
Physicochemical Properties
- Melting Points : The 4-methylphenyl analog exhibits a melting range comparable to its isomers (e.g., 3-methylphenyl analog: 105–107°C for N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide) but lower than derivatives with heterocyclic substituents (e.g., compound 13: 241–248°C) .
- Synthetic Yields : The parent compound and its analogs are synthesized via sulfonylation of aniline derivatives, with yields ranging from 63.8% to 85% depending on substituent complexity .
Crystallographic and Computational Insights
- The 4-methylphenyl analog crystallizes in a monoclinic system (space group P2₁/c), forming N–H⋯O hydrogen bonds that stabilize its 3D framework. In contrast, the 3-methyl isomer adopts a triclinic system (P-1), leading to distinct packing efficiencies .
- Molecular docking studies suggest that bulkier substituents (e.g., cyclohexyl or pyridinyl groups) in analogs like compound 7c improve binding to carbonic anhydrase IX, a cancer-associated enzyme .
Biological Activity
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is a compound that exhibits significant biological activity, primarily due to its unique chemical structure, which includes a sulfamoyl group, an amide group, and an aromatic ring system. This article explores the compound's biological activities, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O3S, with a molecular weight of approximately 304.36 g/mol. The compound is characterized by a twisted U-shaped conformation, which is influenced by the arrangement of its functional groups around the central sulfur atom. This structural conformation enhances its potential for interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3S |
| Molecular Weight | 304.36 g/mol |
| Conformation | Twisted U-shape |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The sulfamoyl group enhances the compound's ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. Preliminary studies suggest that similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity, which is crucial for treating conditions associated with inflammation. The mechanism may involve modulation of inflammatory pathways or inhibition of specific enzymes involved in the inflammatory response.
The biological activity of this compound primarily arises from its ability to form hydrogen bonds with proteins or enzymes, influencing their activity. The presence of the sulfamoyl group is particularly significant as it allows for versatile interactions within biological systems, enhancing the compound's therapeutic potential .
Research Findings and Case Studies
- Enzyme Inhibition Studies :
- Comparative Studies :
- Structural Analysis :
Potential Applications
Given its biological activities, this compound has potential applications in:
- Medicinal Chemistry : As a candidate for developing new anti-inflammatory or antimicrobial drugs.
- Pharmaceutical Development : Further modifications could enhance efficacy or reduce side effects.
- Biological Research : As a tool for studying enzyme interactions and pathways related to inflammation and infection.
Q & A
Basic: What experimental techniques are critical for confirming the structural integrity of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : Use H and C NMR to verify the presence of the acetamide (-NHCOCH), sulfamoyl (-SONH-), and 4-methylphenyl groups. For example, the methyl group on the phenyl ring appears as a singlet at δ ~2.3 ppm in H NMR .
- X-ray Crystallography : Refine single-crystal data using SHELXL (part of the SHELX suite) to resolve bond lengths and angles. Programs like WinGX or ORTEP-3 aid in visualizing thermal ellipsoids and molecular packing .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm) and amide C=O stretches (~1650 cm) .
Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves sulfonylation and amidation:
- Step 1 : React 4-acetamidobenzenesulfonyl chloride with 4-methylaniline in a polar aprotic solvent (e.g., DMF) under N. Maintain pH 7–8 with NaHCO to prevent side reactions .
- Step 2 : Monitor progress via TLC (silica gel, ethyl acetate/hexane). Optimize temperature (60–80°C) and reaction time (4–6 hrs) to maximize yield (>75%) .
- Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water) to isolate the product .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
SAR studies focus on substituent effects:
- Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF) or bulky groups (e.g., benzyl) to modulate enzyme binding. Compare antibacterial IC values .
- QSAR Modeling : Use software like MOE or Schrödinger to correlate molecular descriptors (e.g., logP, polar surface area) with activity. For example, increased hydrophobicity may improve membrane permeability .
- In Silico Docking : Perform docking simulations (AutoDock Vina) to predict interactions with bacterial dihydropteroate synthase (DHPS), a sulfonamide target .
Advanced: How should researchers address contradictions in bioactivity data across different studies?
Methodological Answer:
Contradictions often arise from methodological differences:
- Standardize Assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and growth conditions (e.g., Mueller-Hinton agar) for MIC comparisons .
- Control Purity : Validate compound purity (>95% by HPLC) to exclude impurities as confounding factors .
- Replicate Experiments : Perform dose-response curves in triplicate and apply statistical tests (e.g., ANOVA) to confirm significance .
Advanced: What strategies are recommended for refining crystallographic data of sulfonamide derivatives, especially with twinned crystals?
Methodological Answer:
For challenging datasets:
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning fractions. Refine against high-resolution data (≤1.0 Å) to reduce ambiguity .
- Restraints : Apply geometric restraints for sulfonamide S=O and C-S bonds based on prior crystallographic data (e.g., CSD entries) .
- Validation : Check final models with CCDC’s Mercury for steric clashes and R values (<0.25) .
Advanced: How can enzyme inhibition mechanisms be elucidated for this compound?
Methodological Answer:
Mechanistic studies involve:
- Kinetic Assays : Measure DHPS inhibition via UV-Vis (monitor dihydropteroate formation at 340 nm). Calculate K values using Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive inhibition .
- Mass Spectrometry : Identify covalent adducts (e.g., with catalytic serine residues) using LC-MS/MS .
Basic: What methods ensure compound stability during storage and biological assays?
Methodological Answer:
- Storage : Store at -20°C in amber vials under inert gas (Ar). Desiccate to prevent hydrolysis of the sulfonamide group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural analysis?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
